

# PF-07054894: A Technical Overview of its Discovery and Development

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## Compound of Interest

Compound Name: PF-07054894

Cat. No.: B10856555

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This in-depth technical guide provides a comprehensive overview of the discovery and development history of **PF-07054894**, a potent and selective C-C chemokine receptor 6 (CCR6) antagonist. This document details the scientific journey from initial screening to clinical evaluation, with a focus on the core data, experimental methodologies, and underlying signaling pathways.

## Introduction

**PF-07054894** is an orally bioavailable, small-molecule allosteric antagonist of CCR6, a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of pathogenic immune cells.<sup>[1][2][3]</sup> The interaction of CCR6 with its exclusive ligand, CCL20, is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and psoriasis.<sup>[2][4]</sup> Consequently, antagonizing the CCR6-CCL20 axis represents a promising therapeutic strategy for these conditions.<sup>[2][4]</sup> **PF-07054894** emerged from a dedicated discovery program aimed at identifying a first-in-class oral therapy targeting this pathway.<sup>[1][5]</sup>

## Discovery History

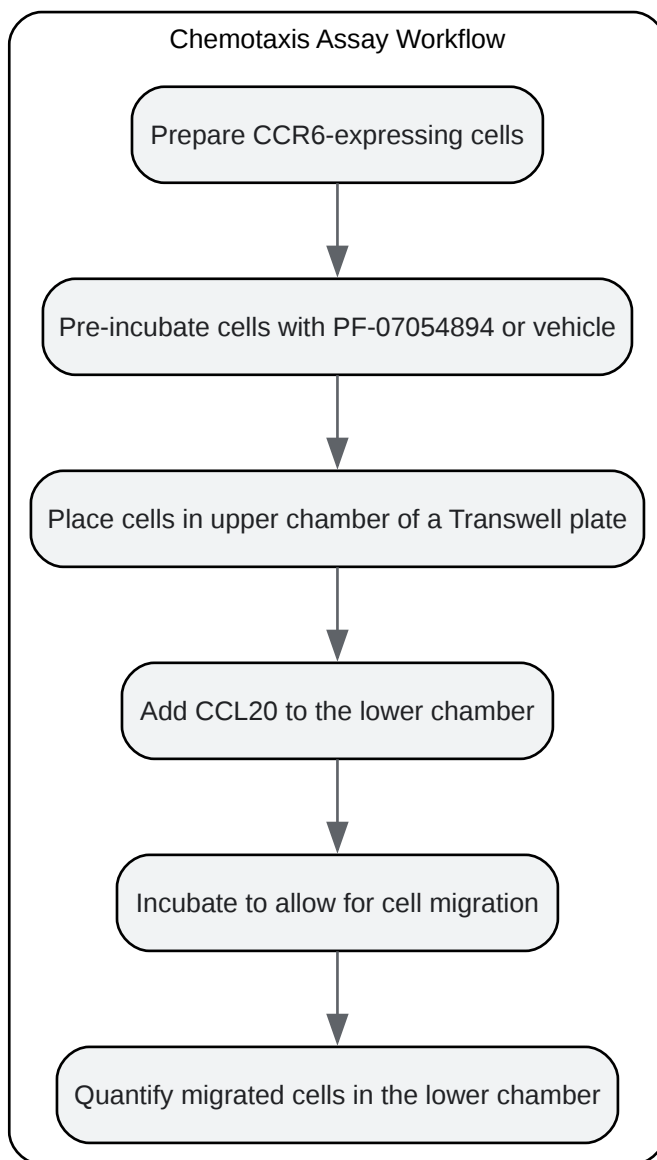
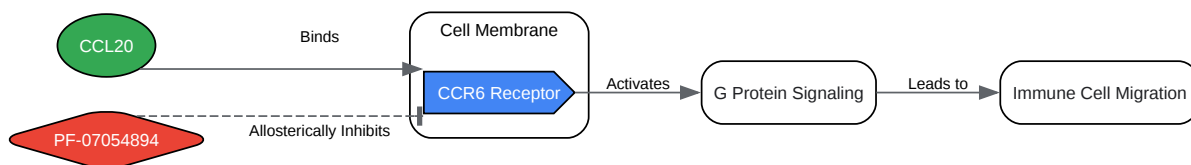
The journey to identify **PF-07054894** began with a high-throughput screening (HTS) campaign to find allosteric modulators of the CCR6 receptor.<sup>[1][2]</sup> This effort led to the identification of a squaramide-based chemical scaffold with promising CCR6 antagonist activity.<sup>[1][6]</sup> However,

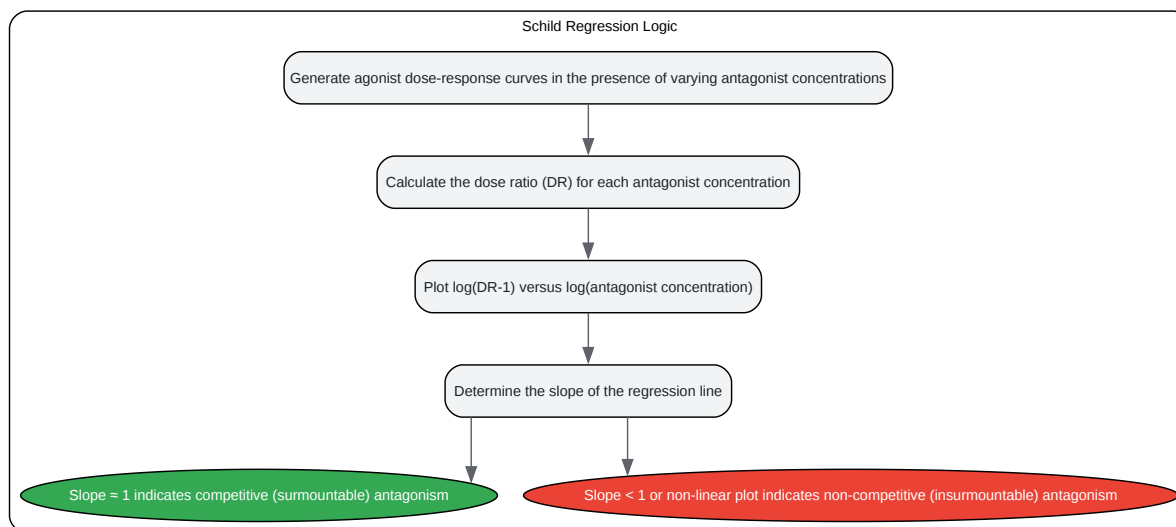
initial lead compounds also exhibited significant off-target activity against the related chemokine receptor, CXCR2.[1][2]

A significant hurdle in the lead optimization phase was to engineer high selectivity for CCR6 over CXCR2.[1][2] This was achieved through a structure-guided design approach, which led to the discovery of a "magic methyl" group. The addition of this methyl substituent resulted in a dramatic switch in selectivity, a phenomenon rooted in the different ligand-receptor binding kinetics between the two receptors.[1][6] **PF-07054894** demonstrates insurmountable antagonism at CCR6, meaning its inhibitory effect cannot be overcome by increasing concentrations of the natural ligand, CCL20.[1] In contrast, its antagonism at CXCR2 is surmountable.[1] This key difference in pharmacological profile underpins the high selectivity of **PF-07054894**.

## Mechanism of Action

**PF-07054894** functions as a negative allosteric modulator of the CCR6 receptor.[2] By binding to a site distinct from the orthosteric ligand (CCL20) binding pocket, it induces a conformational change in the receptor that prevents downstream signaling. The primary consequence of this antagonism is the inhibition of CCL20-mediated chemotaxis of CCR6-expressing immune cells, such as Th17 cells and regulatory T cells.[7]





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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the CCR6 antagonist PF-07054894 for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]

- 4. [clinicalresearch.com](https://clinicalresearch.com) [[clinicalresearch.com](https://clinicalresearch.com)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 7. [medkoo.com](https://medkoo.com) [[medkoo.com](https://medkoo.com)]
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